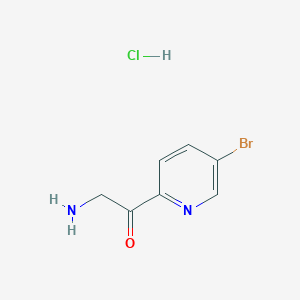![molecular formula C10H17N3O B1381928 {3-[2-(二甲氨基)乙氧基]吡啶-4-基}甲胺 CAS No. 1513085-25-0](/img/structure/B1381928.png)
{3-[2-(二甲氨基)乙氧基]吡啶-4-基}甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine” is a chemical compound with the molecular weight of 209.29 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19N3O/c1-14(2)6-3-7-15-11-9-13-5-4-10(11)8-12/h4-5,9H,3,6-8,12H2,1-2H3 . This indicates that the compound has a molecular structure with 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
“{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine” is a liquid at room temperature . It has a molecular weight of 209.29 .科学研究应用
合成和表征
- 合成了一系列 3-氨基甲基吡啶的新型席夫碱,包括与查询化合物相关的衍生物,并通过光谱法对其进行了表征。这些化合物经过抗惊厥活性评估,在癫痫保护模型中显示出有希望的结果 (Pandey & Srivastava, 2011)。
成像和光细胞毒性
- 包含查询化合物衍生物的铁(III)配合物在红光下表现出前所未有的光细胞毒性,表明在癌症治疗中具有潜在应用。这些配合物在 HeLa 和 HaCaT 细胞的细胞核中显示出显着的摄取,并与 DNA 相互作用以产生活性氧,从而导致细胞凋亡 (Basu 等,2014)。
金属识别和细胞成像
- 基于二胺-水杨醛衍生物的氟离子载体,在结构上与查询化合物相关,表现出与金属离子(如 Zn+2)的特异性螯合。这些化合物显示出细胞金属染色的潜力,这在生物学研究的荧光和比率荧光方法中可能很有用 (Hong 等,2012)。
增强记忆力
- 合成了查询化合物的衍生物,并评估了它们对小鼠记忆力增强的作用。结果表明记忆力显着提高,表明在认知障碍中具有潜在应用 (李明珠,2007)。
安全和危害
作用机制
Target of Action
Similar compounds have been found to interact with protein kinases , which play a crucial role in cellular activities such as metabolism, division, movement, apoptosis, and survival .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other kinase inhibitors . These compounds typically bind to the kinase’s active site, inhibiting its ability to phosphorylate other proteins and thus modulating cellular activities .
Biochemical Pathways
Given its potential interaction with protein kinases , it may influence various intra- and extracellular downstream signaling pathways associated with biological activities such as differentiation, growth, and apoptosis .
Result of Action
Kinase inhibitors, in general, can lead to changes in cellular function and sometimes lead to severe diseases including cancer . They can inhibit the growth of cancer cells and induce apoptosis .
生化分析
Biochemical Properties
{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity through binding interactions. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and ionic bonds .
Cellular Effects
The effects of {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression. The compound’s ability to modulate these molecular processes makes it a valuable tool in biochemical research .
Dosage Effects in Animal Models
The effects of {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within cells can influence its effects on cellular function .
Subcellular Localization
{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-[4-(aminomethyl)pyridin-3-yl]oxy-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(2)5-6-14-10-8-12-4-3-9(10)7-11/h3-4,8H,5-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNYXDUQHYONIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CN=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)
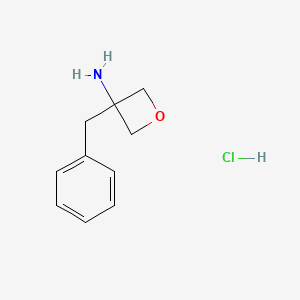
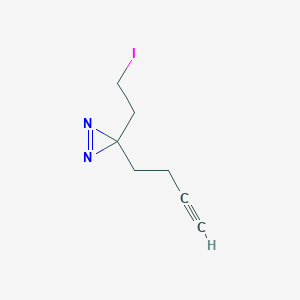


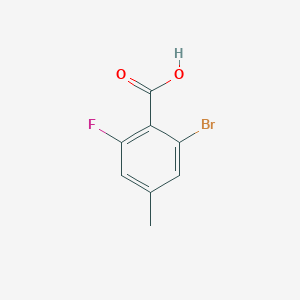
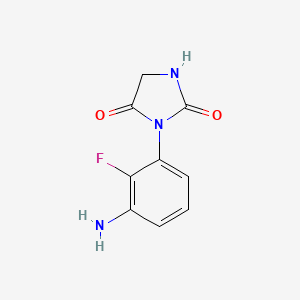
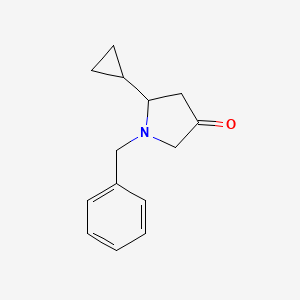
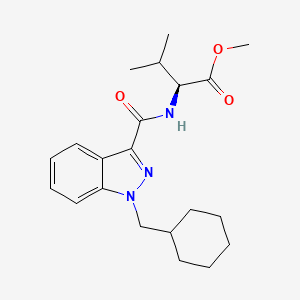

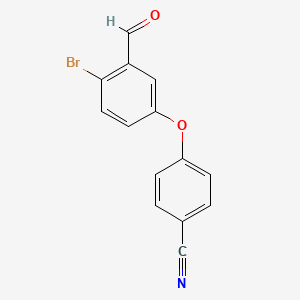
![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)
